4-[[Benzoyl-(4-fluoro-phenyl)-amino]-methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Overview
Description
ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves several steps. One common synthetic route includes the condensation of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester.
Industrial production methods typically involve optimizing these reactions for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, due to the presence of electron-donating groups.
Scientific Research Applications
ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can be compared with other pyrrole derivatives such as:
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: Similar in structure but lacks the N-(4-fluorophenyl)-1-phenylformamido group, resulting in different chemical and biological properties.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Contains additional carboxylate groups, leading to different reactivity and applications.
The uniqueness of ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H23FN2O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-[(N-benzoyl-4-fluoroanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C23H23FN2O3/c1-4-29-23(28)21-15(2)20(16(3)25-21)14-26(19-12-10-18(24)11-13-19)22(27)17-8-6-5-7-9-17/h5-13,25H,4,14H2,1-3H3 |
InChI Key |
NREJZJJUWXDCBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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